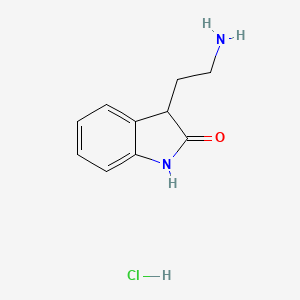

3-(2-Aminoethyl)indolin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSFUPUQVBZDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964477 | |

| Record name | 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-84-4 | |

| Record name | 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Aminoethyl)indolin-2-one hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of Indolin-2-one Analogs and the Postulated Action of 3-(2-Aminoethyl)indolin-2-one hydrochloride

Foreword for the Research Professional

The indolin-2-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. While lauded for its versatility, this chemical promiscuity necessitates a nuanced, target-aware approach to research and development. This guide is structured to provide a comprehensive overview of the known mechanisms of action for the indolin-2-one class, with a specific focus on informing the potential activities of the less-characterized derivative, this compound.

Our exploration will not be a mere catalog of findings. Instead, we will delve into the causal relationships between structural modifications and observed biological outcomes, offering a robust framework for hypothesis generation and experimental design. The protocols and pathways detailed herein are intended to serve as a foundational resource for researchers aiming to elucidate the precise mechanism of this specific compound or to explore the broader therapeutic potential of the indolin-2-one family.

Part 1: The Indolin-2-one Scaffold: A Nexus of Diverse Biological Activity

The indolin-2-one structure, also known as oxindole, is a bicyclic aromatic heterocycle that has proven to be a fertile ground for the development of potent and selective therapeutic agents. Its rigid framework, combined with the synthetic tractability of substitutions, particularly at the C-3 position, allows for the precise spatial orientation of functional groups to engage with a wide array of biological macromolecules.[1][2]

While a multitude of derivatives have been synthesized and characterized, this guide will focus on the principal mechanisms that have been robustly validated for this class:

-

Receptor Tyrosine Kinase (RTK) Inhibition: The most prominent and clinically successful application of the indolin-2-one scaffold is in the domain of oncology, primarily through the inhibition of receptor tyrosine kinases that are critical for tumor angiogenesis and proliferation.[1][3]

-

Induction of Apoptotic Cell Death: Certain derivatives have been shown to trigger programmed cell death in cancer cells through mechanisms that include the generation of reactive oxygen species (ROS).[4]

-

Enzyme Inhibition: Beyond kinases, the scaffold has been adapted to inhibit other critical enzymes, including bacterial topoisomerase IV and viral enzymes like HIV-1 RNase H.[5][6]

-

Central Nervous System (CNS) Receptor Modulation: The structural similarity of some derivatives to endogenous neurotransmitters has led to the exploration of their activity at serotonin and opioid receptors.[7][8]

For the specific compound of interest, This compound (CAS: 4993-84-4), there is a notable scarcity of direct mechanistic studies in publicly available literature.[9][10][11][12] Therefore, its mechanism of action must be inferred from the established activities of its structural analogs. The presence of a flexible aminoethyl side chain at the C-3 position suggests potential interactions with ATP-binding pockets of kinases or with neurotransmitter receptors, warranting a thorough investigation guided by the principles outlined in this document.

Part 2: Key Mechanisms of Action of Indolin-2-one Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition: The Anti-Angiogenic Powerhouse

The inhibition of RTKs, particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs), is a hallmark of many indolin-2-one-based anticancer agents.[1][13] Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, stands as a prime example of the clinical success of this scaffold.[1]

Causality of Inhibition:

VEGFRs are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Indolin-2-one derivatives typically function as ATP-competitive inhibitors. The indolin-2-one core establishes key hydrogen bonds within the adenine-binding region of the kinase's ATP pocket, while substitutions at the C-3 position project into more variable regions of the active site, thereby determining the inhibitor's potency and selectivity profile against different kinases (e.g., VEGFR, PDGFR, EGFR).[2][14]

Signaling Pathway Overview:

The binding of VEGF to its receptor (VEGFR-2 or KDR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.

Induction of ROS-Driven Intrinsic Apoptosis

Select indolin-2-one derivatives have demonstrated the ability to induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[4] This represents a distinct mechanism from pure kinase inhibition and highlights the scaffold's versatility.

Mechanistic Cascade:

An excessive accumulation of ROS creates a state of oxidative stress, which can damage cellular components, including mitochondria. This damage leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[4]

Dual-Action Antibacterial Mechanism

Recent studies on nitroimidazole-indolin-2-one conjugates have revealed an unexpected dual mode of action against pathogenic bacteria, including aerobic strains.[5] This finding broadens the therapeutic scope of the scaffold beyond its typical anticancer and CNS applications.

The Two-Pronged Attack:

-

Direct Enzyme Inhibition: These compounds directly inhibit Topoisomerase IV, an essential bacterial enzyme responsible for decatenating replicated circular DNA. This inhibition is comparable to that of known antibiotics like ciprofloxacin and disrupts DNA replication.[5]

-

Reductive Bioactivation: The nitroimidazole moiety can be reduced within the bacterial cell, particularly under low-oxygen conditions, to generate reactive radical species. These radicals cause widespread damage to DNA and proteins, consistent with the classic mechanism of nitroimidazole drugs.[5]

This dual mechanism is particularly compelling as it may hinder the development of bacterial resistance.

Part 3: Experimental Protocols for Mechanistic Validation

To elucidate the mechanism of action for this compound, a systematic, multi-faceted experimental approach is required. The following protocols provide a validated framework for this investigation.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a homogenous, fluorescence-based assay to quantify the inhibitory potential of a test compound against VEGFR-2 kinase activity.

Principle: The assay measures the phosphorylation of a synthetic substrate peptide by the kinase. The amount of phosphorylated product is detected using a specific antibody, and the signal is inversely proportional to the kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the test compound in assay buffer (e.g., 100 µM to 1 nM).

-

Prepare a solution of recombinant human VEGFR-2 kinase domain in assay buffer.

-

Prepare a solution of the poly(Glu, Tyr) 4:1 substrate and ATP in assay buffer.

-

Prepare a detection solution containing a phosphotyrosine-specific antibody conjugated to a fluorescent probe.

-

-

Assay Execution (384-well plate format):

-

Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Add 10 µL of the VEGFR-2 kinase solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding 25 µL of the detection solution.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence intensity on a compatible plate reader.

-

Subtract background fluorescence (wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors [mdpi.com]

- 7. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4993-84-4|this compound|BLD Pharm [bldpharm.com]

- 11. 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride | C10H13ClN2O | CID 21094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 4993-84-4; 60716-71-4 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data & Structural Elucidation of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS No: 4993-84-4).[1] As a significant scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for researchers in drug discovery and development.[2][3] This document synthesizes predicted and comparative data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from closely related indolin-2-one analogues, providing a robust framework for compound verification and further functionalization.[4][5] Methodologies for data acquisition are also detailed to ensure reproducibility and adherence to industry standards.

Introduction and Molecular Structure

3-(2-Aminoethyl)indolin-2-one, also known as 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, is a derivative of the privileged oxindole core structure.[6][7] The oxindole framework is a cornerstone in the synthesis of numerous biologically active compounds, including inhibitors of receptor tyrosine kinases (RTKs).[2] The presence of a primary amino group on the C3 side-chain offers a versatile handle for chemical modification, making this compound a valuable starting material or intermediate. Its hydrochloride salt form enhances stability and aqueous solubility.

Accurate spectroscopic characterization is the bedrock of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating system for researchers working with this molecule.

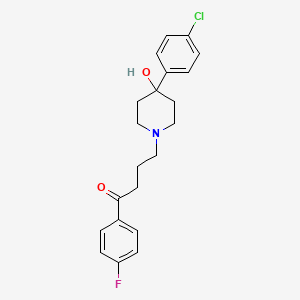

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific resonances are expected in both ¹H and ¹³C NMR spectra, which are detailed below. The predicted shifts are based on analysis of similar indolin-2-one structures reported in the literature.[4][5][8]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The spectrum is typically recorded in a solvent like DMSO-d₆ or D₂O. In DMSO-d₆, exchangeable protons (NH) are readily observed.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Insights |

|---|---|---|---|---|

| ~10.5 | Singlet (br) | 1H | NH -1 (Amide) | The acidic proton of the lactam is deshielded by the adjacent carbonyl group and aromatic ring. Its chemical shift can be sensitive to concentration and residual water. A singlet at a similar position (~10.7-10.9 ppm) is a hallmark of the indolin-2-one core.[8][9] |

| ~8.1 | Singlet (br) | 3H | -CH ₂-NH ₃⁺ | Protons on the nitrogen of the hydrochloride salt are deshielded and often appear as a broad singlet due to rapid exchange and quadrupolar coupling. |

| ~7.20 - 7.35 | Multiplet | 2H | Ar-H (H4, H6) | Aromatic protons on the benzene ring of the indolinone core. Their specific shifts and coupling patterns depend on the substitution, but they typically reside in this region. |

| ~6.85 - 7.00 | Multiplet | 2H | Ar-H (H5, H7) | These aromatic protons are generally found at slightly higher field compared to H4 and H6. |

| ~3.60 | Multiplet | 1H | CH -3 | This methine proton is coupled to the adjacent methylene protons of the side chain. Its position is influenced by the electron-withdrawing nature of the aromatic ring and the carbonyl group. |

| ~3.00 | Multiplet | 2H | -CH ₂-NH₃⁺ | The methylene group adjacent to the positively charged nitrogen is significantly deshielded and appears downfield. |

| ~2.00 | Multiplet | 2H | -CH -CH ₂-CH₂- | This methylene group is adjacent to the chiral center at C3 and is less deshielded than the one next to the nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality & Insights |

|---|---|---|---|

| ~178.0 | Quaternary | C =O (C2) | The carbonyl carbon of the five-membered lactam ring is highly characteristic and appears significantly downfield. Literature values for this carbon in similar structures are often found around 167-178 ppm.[4] |

| ~142.5 | Quaternary | Ar-C (C7a) | Aromatic carbon at the ring junction, adjacent to the nitrogen. |

| ~130.0 | Quaternary | Ar-C (C3a) | Aromatic carbon at the ring junction, adjacent to C3. |

| ~128.5 | Tertiary | Ar-C H (C5) | Aromatic methine carbon. |

| ~125.0 | Tertiary | Ar-C H (C4) | Aromatic methine carbon. |

| ~122.0 | Tertiary | Ar-C H (C6) | Aromatic methine carbon. |

| ~109.5 | Tertiary | Ar-C H (C7) | Aromatic methine carbon, often shifted upfield due to the influence of the adjacent nitrogen atom. |

| ~45.0 | Tertiary | C H-3 | The aliphatic methine carbon at the stereocenter C3. |

| ~38.0 | Secondary | -C H₂-NH₃⁺ | Methylene carbon adjacent to the ammonium group, deshielded by the nitrogen. |

| ~30.0 | Secondary | -CH-C H₂- | The second methylene carbon of the ethyl side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the amide, amine salt, and aromatic components.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | Amide (N-H) | The N-H stretching of the lactam typically appears as a sharp to moderately broad peak in this region. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2800 - 3000 | N-H Stretch | Ammonium (-NH₃⁺) | The stretching vibrations of the ammonium salt appear as a very broad and strong absorption band in this region, often with multiple sub-peaks (overtone bands). This is a key indicator of the hydrochloride salt form. |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of the methylene groups in the side chain. |

| ~1680 - 1710 | C=O Stretch | Amide C=O (Lactam) | This is a very strong and sharp absorption, characteristic of the five-membered lactam ring carbonyl. Its exact position is sensitive to hydrogen bonding.[10] |

| ~1610 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1470 | N-H Bend | Ammonium (-NH₃⁺) | The scissoring (bending) vibration of the ammonium group is another characteristic feature. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like this hydrochloride salt.

-

Expected ESI-MS Data: In positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺, corresponding to the free base.

-

Plausible Fragmentation Pathway (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 177.10 ion would likely involve the cleavage of the C3-Cα bond, which is a characteristic fragmentation for 3-substituted indoles and indolinones.[12] This benzylic-type cleavage is favorable as it leads to a stable, resonance-delocalized carbocation.

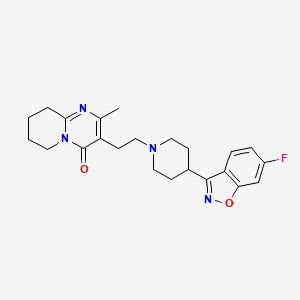

Caption: Key fragmentation observed in MS/MS analysis.

The most significant fragmentation would be the loss of the entire aminoethyl side chain via cleavage at the C3-Cα bond, resulting in a fragment with m/z 130. This fragment corresponds to the indolin-2-one radical cation after rearrangement and is often the base peak in the EI spectrum of related compounds.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal field homogeneity.

-

Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR.

-

Collect a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquisition:

-

Operate the ESI source in positive ion mode.

-

Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

-

Acquire data over a relevant mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and confirm its measured m/z and isotopic pattern against the theoretical values.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The key identifying features include the downfield lactam proton (~10.5 ppm) in ¹H NMR, the characteristic lactam carbonyl carbon (~178.0 ppm) in ¹³C NMR, a strong carbonyl stretch (~1700 cm⁻¹) in the IR spectrum, and the protonated molecular ion at m/z 177.10 in ESI-MS. This guide provides a foundational dataset and interpretive logic to aid researchers in the unambiguous identification and quality assessment of this important chemical entity.

References

- 1. 4993-84-4|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | C10H12N2O | CID 21095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00148J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Aminoethyl)indolin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)indolin-2-one hydrochloride, a derivative of the indolin-2-one scaffold, is a compound of interest in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure found in numerous biologically active molecules, including protein kinase inhibitors. The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its handling, formulation, and ultimately its potential therapeutic efficacy and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 212.67 g/mol | --INVALID-LINK--[1] |

| Appearance | Pale brown to light brown solid | N/A |

| Melting Point | 247 - 252°C | N/A |

| Storage | -20°C, under inert atmosphere | N/A |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. As a hydrochloride salt, 3-(2-Aminoethyl)indolin-2-one is expected to have enhanced aqueous solubility compared to its free base form.[2]

Qualitative Solubility

Published data indicates that this compound has slight solubility in water and Dimethyl Sulfoxide (DMSO).[2] The indolin-2-one core is largely hydrophobic, while the aminoethyl side chain and the hydrochloride salt form contribute to its hydrophilic character.

Factors Influencing Solubility

-

pH: The solubility of this compound is expected to be pH-dependent due to the presence of the primary amine. At lower pH values, the amine group will be protonated, increasing its polarity and likely enhancing aqueous solubility. Conversely, at higher pH values, the free base may precipitate out of solution. The solubility of other indole derivatives has been shown to be significantly influenced by pH, with increased solubility in both acidic and basic conditions compared to neutral pH.[3]

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically.

-

Solvent Polarity: The compound is expected to be more soluble in polar protic and aprotic solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic methods are recommended.

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[4][5][6]

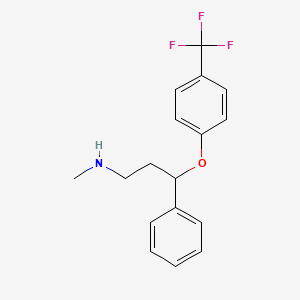

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add an appropriate volume of phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4) to each well.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Filtration: Filter the contents of each well to remove any undissolved precipitate.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, by comparing against a standard curve.[6]

This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.[7][8]

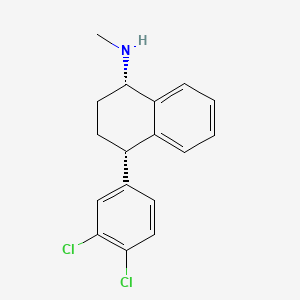

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, various pH buffers, or biorelevant media) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated stability-indicating HPLC-UV method.

Part 2: Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10][11][12]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15][16]

Caption: Forced Degradation Study Workflow.

Based on the indolin-2-one structure, the following degradation pathways are plausible:

-

Hydrolysis: The amide (lactam) bond within the indolin-2-one ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

-

Oxidation: The amino group and the aromatic ring could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV, may induce degradation.

A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 8 hours) or until target degradation is achieved. Neutralize the solution before analysis.[15]

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or slightly elevated temperature until target degradation is achieved. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.[13]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period. Also, heat a solution of the compound to assess thermal stability in the solution state.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18][19] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[20]

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions. These studies are performed on at least three primary batches of the drug substance packaged in the proposed container closure system.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from ICH Q1A(R2) Guideline[11][21]

Protocol for Formal Stability Testing:

-

Batch Selection: Select at least three representative batches of this compound.

-

Container Closure System: Package the samples in the proposed container for marketing.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze for appearance, assay, degradation products, and other critical quality attributes.

-

Data Evaluation: Evaluate the data for any significant changes over time to establish the stability profile and define the shelf life.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While qualitative solubility data is available, quantitative determination through kinetic and thermodynamic assays is crucial for drug development. A systematic approach to stability testing, guided by ICH principles, is necessary to elucidate degradation pathways, validate analytical methods, and establish appropriate storage conditions and shelf life. The provided protocols serve as a starting point for researchers to generate the robust data required for advancing this compound through the development pipeline.

References

- 1. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4993-84-4 [smolecule.com]

- 3. Amphipolar, Amphiphilic 2,4-diarylpyrano[2,3-b]indoles as Turn-ON Luminophores in Acidic and Basic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sgs.com [sgs.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharminternational.com [biopharminternational.com]

- 17. researchgate.net [researchgate.net]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

3-(2-Aminoethyl)indolin-2-one hydrochloride molecular weight and formula

An In-depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one hydrochloride

Introduction

This compound is a heterocyclic organic compound built upon the indolin-2-one scaffold. This core structure is of significant interest to the pharmaceutical and life sciences industries due to its prevalence in a wide array of biologically active molecules and natural products.[1] As a versatile chemical intermediate and a potential pharmacophore in its own right, a comprehensive understanding of its properties is crucial for researchers engaged in drug discovery and development. This guide provides an in-depth exploration of the molecular characteristics, synthesis, analytical methodologies, and therapeutic potential of this compound, tailored for professionals in the scientific community.

Core Molecular and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, a critical attribute for its application in pharmaceutical formulations and biological assays.[2]

| Property | Value | Reference |

| IUPAC Name | 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | [3] |

| CAS Number | 4993-84-4 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3] |

| Molecular Weight | 212.67 g/mol | [3] |

| Exact Mass | 212.0716407 Da | [3] |

| Structure (SMILES) | C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

The molecule's structure features a bicyclic indolin-2-one system, which consists of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group (an oxindole). A key feature is the aminoethyl side chain at the 3-position, which provides a primary amine group that is protonated in the hydrochloride salt form. This amine group is a key site for chemical modifications and interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry routes. A common strategy involves the modification of an oxindole precursor.

General Synthesis Workflow

A representative synthetic approach is the reductive amination of a suitable keto-precursor derived from oxindole. This method offers a direct and efficient pathway to the target compound.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

The following is a generalized protocol based on common synthetic transformations for producing indolinone derivatives.[4]

Step 1: Preparation of Oxindole-3-acetonitrile

-

To a solution of indole-3-acetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in an appropriate solvent and add an excess of aqueous ammonia.

-

Stir vigorously until the formation of indole-3-acetamide is complete (monitor by TLC).

-

Isolate the amide product by filtration.

-

Dehydrate the amide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride to yield oxindole-3-acetonitrile.

Step 2: Reduction to 3-(2-Aminoethyl)indolin-2-one

-

Dissolve oxindole-3-acetonitrile in a suitable solvent such as ethanol or tetrahydrofuran.

-

Perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used.[2]

-

Monitor the reaction until completion (e.g., by TLC or GC-MS).

-

After completion, filter off the catalyst and concentrate the solution to obtain the crude free base of 3-(2-aminoethyl)indolin-2-one.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.

Protocol: HPLC Method for Purity Analysis This method is adapted from established protocols for the analysis of Ropinirole, a structurally related pharmaceutical.[5][6]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A degassed 50:50 (v/v) mixture of acetonitrile and 0.05 M aqueous glacial acetic acid.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV spectrophotometer at 250 nm.[5]

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Analysis: Run the sample and analyze the resulting chromatogram for the main peak and any impurities. The retention time and peak purity should be assessed against a reference standard.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the ethyl chain, and the protons of the indolinone core.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the lactam, and aromatic C-H bonds.

Applications in Research and Drug Development

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a valuable building block and a lead compound for various therapeutic targets.

Neuroprotective and Antidepressant Potential

The structural similarity of the aminoethylindole core to the neurotransmitter serotonin suggests potential interactions with serotonergic pathways, making it a candidate for the development of antidepressant and neuroprotective agents.[7][8] Agents that modulate serotonin receptors are central to the treatment of depression and other neurological disorders.[9]

Caption: Potential mechanisms of action in serotonergic neurotransmission.

Anticancer Activity

Derivatives of the indolin-2-one core have emerged as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[1] Many of these kinases are overactive in cancer cells. Sunitinib (SU11248), an approved anticancer drug, features a substituted indolin-2-one scaffold and functions by inhibiting multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby blocking tumor angiogenesis and growth.[1][10]

Studies have shown that novel indolin-2-one derivatives can inhibit key signaling pathways such as ERK1/2, AKT, and STAT3, and induce apoptosis in cancer cells.[11]

Caption: Indolin-2-one derivatives as inhibitors of oncogenic signaling pathways.

The table below presents the cytotoxic activity of some exemplary 3-substituted-indolin-2-one derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |

| Chloropyrrole-substituted indolin-2-one | A549 (Lung) | 0.32 | [1] |

| Chloropyrrole-substituted indolin-2-one | KB (Oral) | 0.67 | [1] |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | PC-3 (Prostate) | 3.56 | [12] |

| 3-(2-oxo-2-arylethylidene)indolin-2-one | DU145 (Prostate) | 4.20 | [12] |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If swallowed, seek immediate medical attention.[13]

Conclusion

This compound is a compound of considerable scientific interest, underpinned by its fundamental molecular properties and its position as a key synthetic intermediate. Its structural relationship to bioactive molecules, particularly in the realms of neuropharmacology and oncology, ensures its continued relevance in drug discovery pipelines. This guide has provided a technical overview of its synthesis, characterization, potential applications, and safety considerations to support the endeavors of researchers and scientists in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]

- 5. ijddr.in [ijddr.in]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 4993-84-4 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Innovative Approaches for the Development of Antidepressant Drugs: Current and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preliminary evaluation of antiproliferative and apoptotic activities of novel indolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one Hydrochloride: From Synthesis to Biological Potential

This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)indolin-2-one hydrochloride, a fascinating heterocyclic compound rooted in the rich history of indole chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and burgeoning biological significance of this molecule. We will explore its structural relationship to key neurotransmitters and the therapeutic promise held by the indolin-2-one scaffold, supported by experimental insights and methodologies.

Introduction: The Indolin-2-one Core and its Significance

The indolin-2-one moiety, a bicyclic structure fusing a benzene ring to a pyrrolidin-2-one ring, represents a privileged scaffold in medicinal chemistry. This core is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. Its structural rigidity and capacity for diverse substitutions at various positions have made it a cornerstone for the development of targeted therapeutics. Notably, derivatives of indolin-2-one have emerged as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

This compound, the subject of this guide, is a fundamental representation of this class of compounds. It features a basic aminoethyl side chain at the 3-position, a common pharmacophore that imparts unique physicochemical and biological properties. The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for experimental and pharmaceutical applications.[1]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | PubChem CID: 21094[2] |

| Molecular Weight | 212.67 g/mol | PubChem CID: 21094[2] |

| IUPAC Name | 3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | PubChem CID: 21094 |

| CAS Number | 4993-84-4 | BLDpharm[3] |

| Appearance | Solid | CymitQuimica |

| Parent Compound | 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one (CID: 21095) | PubChem CID: 21094[4] |

Synthesis and Chemical Reactivity

General Synthetic Strategies:

Several methods have been documented for the synthesis of the 3-(2-Aminoethyl)indolin-2-one core:

-

Condensation Reactions: This approach typically involves the reaction of an indole derivative with a β-aminoethyl ketone under acidic conditions.[1]

-

Reduction of Indolinones: The reduction of a corresponding indolinone precursor can yield the desired product. Common reducing agents like lithium aluminum hydride are employed in such transformations.[1]

-

Direct Amination: This method involves the amination of an indole with a 2-aminoethyl halide in the presence of a base.[1]

A Plausible Synthetic Workflow:

Below is a generalized, plausible workflow for the synthesis of 3-(2-Aminoethyl)indolin-2-one, based on established indole chemistry.

Caption: A plausible synthetic route to this compound.

Chemical Reactivity:

The reactivity of this compound is dictated by its primary functional groups: the secondary amine of the indolinone ring, the primary amine of the ethylamino side chain, and the carbonyl group.

-

Nucleophilic Substitution: The primary amino group is a potent nucleophile and can readily participate in reactions with electrophiles.[1]

-

Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base chemistry. The free base can be generated by treatment with a suitable base.[1]

-

Cyclization Reactions: Under specific conditions, intramolecular cyclization can occur to form more complex heterocyclic systems.[1]

Biological Activities and Therapeutic Potential

The indolin-2-one scaffold is a wellspring of pharmacological activity. While extensive biological data for the unsubstituted this compound is limited in publicly accessible literature, its structural features and the activities of its derivatives provide strong indications of its potential.

Neuroprotective Effects

The structural analogy of the 3-(2-aminoethyl)indole moiety to the neurotransmitter serotonin (5-hydroxytryptamine) is a strong indicator of its potential to interact with neurological pathways. Research on various indole derivatives has demonstrated significant neuroprotective properties.

Potential Mechanisms of Neuroprotection:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many indole compounds are known to be potent antioxidants and free radical scavengers.

-

Anti-inflammatory Effects: Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. The indolin-2-one core has been shown to be a viable scaffold for the development of anti-inflammatory agents.

-

Modulation of Signaling Pathways: Indole derivatives have been shown to modulate key signaling pathways involved in neuronal survival and apoptosis, such as the NRF2 pathway, which regulates the expression of antioxidant proteins. An indole-derivative compound, NC001-8, has been shown to protect dopaminergic neurons by promoting the NRF2 antioxidative pathway.[5]

Caption: Hypothesized neuroprotective mechanism via the NRF2 pathway.

Anticancer Activity

The indolin-2-one skeleton is a hallmark of several approved anticancer drugs, most notably tyrosine kinase inhibitors like Sunitinib. These drugs function by blocking the signaling pathways that drive tumor growth and angiogenesis.

Potential Anticancer Mechanisms:

-

Inhibition of Protein Kinases: Many 3-substituted indolin-2-one derivatives are potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs). While the inhibitory profile of the unsubstituted compound is not well-documented, the core scaffold is known to be essential for this activity.

-

Induction of Apoptosis: Studies on various indolin-2-one derivatives have demonstrated their ability to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, leading to the activation of caspases.[6]

Cytotoxicity of Indolin-2-one Derivatives:

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chlorine-substituted indolinone-quinazoline hybrid | HepG-2 (Hepatocellular Carcinoma) | 2.53 | [7] |

| Chlorine-substituted indolinone-quinazoline hybrid | MCF-7 (Breast Cancer) | 7.54 | [7] |

| Novel indolin-2-one derivatives | Malignant Mesothelioma, Breast, and Colon Cancer | Varies | [6] |

These findings underscore the potential of the indolin-2-one scaffold as a starting point for the design of novel anticancer agents.[6][7]

Potential Interaction with Monoamine Pathways

The structural similarity of 3-(2-aminoethyl)indolin-2-one to serotonin and dopamine suggests potential interactions with their respective receptors and transporters.[8] While direct binding data for this specific compound is scarce, derivatives of 2,3-dihydroindole have been investigated as selective monoamine oxidase (MAO) inhibitors, enzymes responsible for the degradation of neurotransmitters like serotonin and norepinephrine. This suggests that this compound could potentially modulate monoaminergic neurotransmission, warranting further investigation for applications in mood disorders and other CNS conditions.

Experimental Protocols

To facilitate further research, this section provides a generalized protocol for a key experimental procedure relevant to the biological evaluation of indolin-2-one derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or derivative) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, bridging the historical foundations of indole chemistry with the modern pursuit of novel therapeutics. Its structural simplicity, coupled with the proven pharmacological potential of the indolin-2-one scaffold, makes it a compelling subject for further investigation.

Future research should focus on several key areas:

-

Definitive Biological Profiling: A comprehensive screening of this compound against a panel of protein kinases, G-protein coupled receptors (especially serotonin and dopamine subtypes), and other relevant biological targets is crucial to elucidate its precise mechanism of action.

-

Neuroprotective Studies: In-depth studies using cellular and animal models of neurodegenerative diseases are needed to validate its hypothesized neuroprotective effects and to dissect the underlying signaling pathways.

-

Anticancer Evaluation: A thorough evaluation of its cytotoxicity against a broad panel of cancer cell lines is warranted to identify potential anticancer applications.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives will help to establish clear SARs, guiding the design of more potent and selective analogs for specific therapeutic targets.

References

- 1. Buy this compound | 4993-84-4 [smolecule.com]

- 2. 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride | C10H13ClN2O | CID 21094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4993-84-4|this compound|BLD Pharm [bldpharm.com]

- 4. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preliminary evaluation of antiproliferative and apoptotic activities of novel indolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2-Aminoethyl)indolin-2-one: A Structurally Related Derivative of Ropinirole

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)indolin-2-one, a derivative of the indolin-2-one scaffold, which is also the core structure of the well-established dopamine agonist, Ropinirole. While not a direct metabolite or synthetic precursor, its structural relationship to Ropinirole and the known pharmacological activities of the indolin-2-one class of compounds make it a molecule of significant interest for researchers in neuropharmacology and medicinal chemistry. This document will delve into the plausible synthetic pathways, potential pharmacological profile with a focus on dopamine receptor interaction, and analytical methodologies for the characterization of 3-(2-Aminoethyl)indolin-2-one. A comparative analysis with Ropinirole will be provided to highlight structural and potential functional differences, offering a rationale for its investigation as a novel therapeutic agent.

Introduction: The Significance of the Indolin-2-one Scaffold in Dopaminergic Modulation

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Its presence in Ropinirole, a potent D2/D3 dopamine receptor agonist widely prescribed for Parkinson's disease and Restless Legs Syndrome, underscores its importance in the development of therapies for neurological disorders. Ropinirole's therapeutic efficacy is attributed to its ability to mimic the action of dopamine in the brain, thereby alleviating the motor symptoms associated with dopamine deficiency.

3-(2-Aminoethyl)indolin-2-one shares the fundamental indolin-2-one structure with Ropinirole but differs in the substitution pattern on the phenyl ring and the nature of the aminoethyl side chain. This guide explores the scientific rationale for investigating 3-(2-Aminoethyl)indolin-2-one as a potential modulator of dopaminergic pathways, drawing upon the established pharmacology of Ropinirole and the broader class of indolin-2-one derivatives.

Ropinirole: A Clinical and Pharmacological Benchmark

To appreciate the potential of 3-(2-Aminoethyl)indolin-2-one, it is essential to first understand the properties of Ropinirole.

Mechanism of Action and Receptor Affinity

Ropinirole is a non-ergoline dopamine agonist with a high affinity for the D2 and D3 dopamine receptors.[1] It has a somewhat lower affinity for the D4 receptor and weak activity at 5-HT2 and α2 receptors.[1] Its therapeutic effects in Parkinson's disease are primarily mediated through the stimulation of postsynaptic D2 receptors in the striatum.

The signaling pathway initiated by Ropinirole's binding to D2/D3 receptors, which are G-protein coupled receptors (GPCRs), typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 1: Receptor Binding Profile of Ropinirole

| Receptor Subtype | Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | ~16 | Full Agonist |

| Dopamine D3 | ~4 | Full Agonist |

| Dopamine D4 | ~447 | Partial Agonist |

| Serotonin 5-HT2 | Weak Affinity | - |

| Adrenergic α2 | Weak Affinity | - |

Note: Affinity values are approximate and can vary depending on the experimental conditions.

Metabolism and Pharmacokinetics

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The major metabolic pathways are N-despropylation and hydroxylation, leading to the formation of inactive metabolites.[2] Less than 10% of the administered dose is excreted unchanged in the urine.[2] The elimination half-life of immediate-release Ropinirole is approximately 6 hours.[2]

3-(2-Aminoethyl)indolin-2-one: A Derivative of Interest

3-(2-Aminoethyl)indolin-2-one, while not a direct metabolite of Ropinirole, represents a fundamental structure within the indolin-2-one class. Its potential as a pharmacologically active agent warrants a detailed examination of its synthesis, characterization, and predicted biological activity.

Proposed Synthesis and Characterization

While specific, detailed synthetic procedures for 3-(2-Aminoethyl)indolin-2-one are not abundant in publicly available literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of 3-substituted indolin-2-ones.

A common strategy for the synthesis of 3-substituted indolin-2-ones involves the Knoevenagel condensation of an appropriate isatin (indole-2,3-dione) derivative with a compound containing an active methylene group. For 3-(2-Aminoethyl)indolin-2-one, a potential route could involve the reduction of a 3-(2-nitrovinyl)indolin-2-one intermediate.

Caption: Proposed synthetic workflow for 3-(2-Aminoethyl)indolin-2-one.

Step 1: Synthesis of 3-(2-Nitrovinyl)indolin-2-one

-

To a solution of isatin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add nitroethane (1.2 equivalents).

-

Add a catalytic amount of a base, such as piperidine or diethylamine.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to yield 3-(2-nitrovinyl)indolin-2-one.

Step 2: Reduction to 3-(2-Aminoethyl)indolin-2-one

-

Dissolve the 3-(2-nitrovinyl)indolin-2-one intermediate in a suitable solvent, such as methanol or ethyl acetate.

-

Add a catalytic amount of a reducing agent, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a bed of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 3-(2-Aminoethyl)indolin-2-one.

The synthesized 3-(2-Aminoethyl)indolin-2-one should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indolin-2-one core, the methylene protons of the aminoethyl side chain, and the N-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₂N₂O (176.22 g/mol ). |

| HPLC | A single major peak indicating the purity of the compound. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching. |

Predicted Pharmacological Profile and Comparison with Ropinirole

The primary amino group and the indolin-2-one core of 3-(2-Aminoethyl)indolin-2-one suggest a potential for interaction with dopamine receptors. However, key structural differences with Ropinirole are likely to result in a distinct pharmacological profile.

The N,N-dipropyl substitution on the aminoethyl side chain of Ropinirole is crucial for its high affinity and agonist activity at D2/D3 receptors. The primary amine in 3-(2-Aminoethyl)indolin-2-one is expected to have a lower affinity for these receptors compared to the tertiary amine of Ropinirole. The absence of the propyl groups will significantly alter the steric and electronic properties of the molecule, likely reducing its potency as a dopamine agonist.

However, some affinity for dopamine receptors cannot be ruled out. The indolin-2-one scaffold itself contributes to receptor binding, and the aminoethyl side chain is a common feature in many dopaminergic ligands. It is plausible that 3-(2-Aminoethyl)indolin-2-one could act as a partial agonist or even an antagonist at dopamine receptors.

Research into indolin-2-one derivatives has revealed a wide range of biological activities beyond dopamine receptor modulation. Many compounds with this core structure have been investigated as inhibitors of various protein kinases, showing potential as anti-cancer agents. The specific substitution pattern on the indolin-2-one ring dictates the target selectivity. Therefore, it is conceivable that 3-(2-Aminoethyl)indolin-2-one may possess other, as-yet-undiscovered pharmacological properties.

Caption: Structural comparison of Ropinirole and 3-(2-Aminoethyl)indolin-2-one.

Experimental Protocols for Pharmacological Evaluation

To elucidate the pharmacological profile of 3-(2-Aminoethyl)indolin-2-one, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

Objective: To determine the binding affinity of 3-(2-Aminoethyl)indolin-2-one for dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and increasing concentrations of the test compound (3-(2-Aminoethyl)indolin-2-one) or a reference compound (Ropinirole).

-

Incubation and Filtration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of 3-(2-Aminoethyl)indolin-2-one at D2 and D3 receptors.

Methodology:

-

Cell Culture: Use a cell line stably expressing the D2 or D3 receptor and a reporter system that measures changes in intracellular cAMP levels (e.g., a CRE-luciferase reporter assay).

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound in the presence or absence of a known dopamine agonist (e.g., Quinpirole).

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Generate dose-response curves and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) for agonists or the IC₅₀ for antagonists.

In Vivo Models

Should in vitro studies indicate significant dopaminergic activity, further evaluation in animal models of Parkinson's disease would be warranted.

Conclusion and Future Directions

3-(2-Aminoethyl)indolin-2-one represents a structurally simplified analog of Ropinirole, retaining the core indolin-2-one scaffold but with a modified substitution pattern and a primary amino group. While direct experimental data on its pharmacological profile is limited, its structural features suggest the potential for interaction with dopamine receptors. The synthetic accessibility of this compound, coupled with the proven therapeutic relevance of the indolin-2-one class, makes it a compelling candidate for further investigation.

Future research should focus on a robust synthesis and purification of 3-(2-Aminoethyl)indolin-2-one, followed by a comprehensive in vitro pharmacological characterization to determine its affinity and functional activity at a panel of dopamine and other relevant receptors. Such studies will be crucial in determining whether this derivative holds promise as a novel therapeutic agent for neurological disorders or other conditions.

References

- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing AG-041R, a 3-Substituted Indolin-2-one Derivative, for Chondrocyte Proliferation and Matrix Synthesis

Introduction: The Promise of the Indolin-2-one Scaffold and the Specificity of AG-041R

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous multi-target kinase inhibitors used in oncology and other therapeutic areas[1][2][3]. While the general chemical name 3-(2-Aminoethyl)indolin-2-one hydrochloride describes a basic form of this scaffold, the specific biological activity relevant to cell culture applications is typically found in more complex, substituted derivatives.

This document focuses on a potent and well-characterized derivative: AG-041R . While initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, AG-041R was unexpectedly discovered to be a powerful stimulator of chondrogenesis, inducing cartilage hyperplasia both in vivo and in vitro[4]. Its primary application in research is the stimulation of articular chondrocyte proliferation and the synthesis of cartilage matrix components, making it a valuable tool for studies on cartilage repair and osteoarthritis[5]. This guide provides a detailed protocol for the application of AG-041R in cell culture, with a focus on its chondrogenic effects.

Mechanism of Action: A Multi-Pathway Approach to Anabolism

AG-041R exerts its pro-chondrogenic effects through a mechanism independent of CCK2/gastrin receptor antagonism[4]. Its action is mediated by the activation of key anabolic signaling pathways within chondrocytes. Treatment with AG-041R leads to the induction of Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein 2 (BMP-2)[5]. This induction subsequently triggers downstream signaling cascades critical for chondrocyte function.

The primary pathways activated are the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically MEK1/Erk and p38 MAPK[5]. Activation of the MEK1/Erk pathway is crucial for preventing the terminal differentiation of chondrocytes into a hypertrophic state, thereby maintaining their cartilage-producing phenotype[5]. Simultaneously, the activation of both Erk and p38 MAPK pathways, downstream of TGF-β induction, drives the chondrogenic activity, leading to increased proliferation and synthesis of essential extracellular matrix proteins like type II collagen and aggrecan[5].

Caption: Signaling pathway of AG-041R in chondrocytes.

Experimental Protocols

This section provides a comprehensive protocol for preparing AG-041R and conducting a chondrocyte proliferation experiment.

Part 1: Materials and Reagents

-

AG-041R (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Primary articular chondrocytes (e.g., from rabbit or rat) or a chondrogenic cell line (e.g., ATDC5)

-

Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Sterile, tissue culture-treated plates (96-well for proliferation assays, larger flasks for culture)

-